molecular formula C10H17NO2 B13620000 Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate

Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate

Katalognummer: B13620000
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: XHVZYYRFWBPCHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane ring system, which is a bicyclic structure where two rings are connected through a single carbon atom. The presence of an amino group and an ester functional group makes this compound interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and a suitable catalyst, such as sulfuric acid, to convert the carboxylic acid group into an ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}propanoate: Similar structure with a propanoate ester group.

    Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}butanoate: Similar structure with a butanoate ester group.

Uniqueness

Methyl 2-amino-2-{spiro[33]heptan-2-yl}acetate is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

methyl 2-amino-2-spiro[3.3]heptan-2-ylacetate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8(11)7-5-10(6-7)3-2-4-10/h7-8H,2-6,11H2,1H3

InChI-Schlüssel

XHVZYYRFWBPCHP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C1CC2(C1)CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.